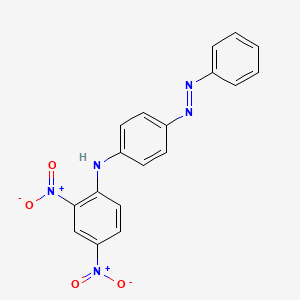![molecular formula C12H10Cl2N4O2 B11707518 N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)
N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-(3,5-Dichlor-2-methoxyphenyl)methyliden]-1H-Pyrazol-3-carbohydrazid erfolgt typischerweise durch Reaktion von 3,5-Dichlor-2-methoxybenzaldehyd mit 1H-Pyrazol-3-carbohydrazid unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei ein Katalysator zur Beschleunigung des Prozesses zugesetzt wird. Das Reaktionsgemisch wird mehrere Stunden unter Rückfluss erhitzt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
N'-[(E)-(3,5-Dichlor-2-methoxyphenyl)methyliden]-1H-Pyrazol-3-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Dichlor-Substituenten können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid, Kaliumpermanganat, Natriumborhydrid und Lithiumaluminiumhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, z. B. bei bestimmten Temperaturen und pH-Werten, um das gewünschte Ergebnis zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. So kann die Oxidation zu entsprechenden Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können zur Bildung verschiedener Derivate mit unterschiedlichen funktionellen Gruppen führen .
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(3,5-Dichlor-2-methoxyphenyl)methyliden]-1H-Pyrazol-3-carbohydrazid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antifungale und antikanzerogene Eigenschaften.
Medizin: Es wird geforscht, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-(3,5-Dichlor-2-methoxyphenyl)methyliden]-1H-Pyrazol-3-carbohydrazid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität hemmen und zu verschiedenen biologischen Effekten führen. Zum Beispiel kann es das Wachstum von Mikroorganismen durch Eingriff in deren Stoffwechselprozesse hemmen oder Apoptose in Krebszellen induzieren, indem es bestimmte Signalwege aktiviert .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with transition metals, which can then interact with biological molecules such as enzymes or DNA. This interaction can lead to inhibition of enzyme activity or disruption of DNA function, contributing to its potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen:
- N'-[(E)-(2-Hydroxy-5-methylphenyl)methyliden]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-carbohydrazid
- N'-[(E)-(3,4-Dimethoxyphenyl)methyliden]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazol-5-carbohydrazid
- N'-[(E)-(2-Hydroxy-1-naphthyl)methyliden]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-carbohydrazid .
Einzigartigkeit
N'-[(E)-(3,5-Dichlor-2-methoxyphenyl)methyliden]-1H-Pyrazol-3-carbohydrazid ist einzigartig aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Methoxy- als auch von Dichlor-Gruppen. Diese strukturellen Merkmale tragen zu seinen besonderen chemischen und biologischen Eigenschaften bei und machen es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen .
Eigenschaften
Molekularformel |
C12H10Cl2N4O2 |
|---|---|
Molekulargewicht |
313.14 g/mol |
IUPAC-Name |
N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H10Cl2N4O2/c1-20-11-7(4-8(13)5-9(11)14)6-16-18-12(19)10-2-3-15-17-10/h2-6H,1H3,(H,15,17)(H,18,19)/b16-6+ |
InChI-Schlüssel |
JDMVWSHJWSVRRN-OMCISZLKSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC=NN2 |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)

![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11707484.png)
![(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B11707496.png)
![(4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione](/img/structure/B11707510.png)
![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)
![N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B11707521.png)

![1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole](/img/structure/B11707528.png)
